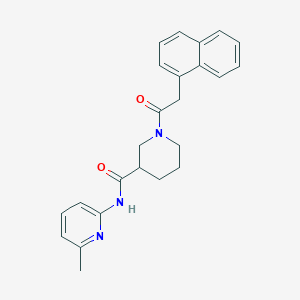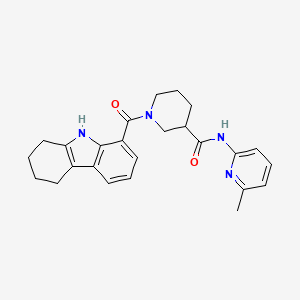![molecular formula C21H21N3O2 B7551362 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline](/img/structure/B7551362.png)
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline, also known as ANQX, is a chemical compound that belongs to the isoquinoline family. It is a potent and selective antagonist of the AMPA receptor, a subtype of glutamate receptor that is involved in synaptic plasticity, learning, and memory. ANQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline acts as a competitive antagonist of the AMPA receptor by binding to the glutamate-binding site and preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in excitatory neurotransmission and a decrease in neuronal activity. This compound has a high affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the majority of AMPA receptor-mediated synaptic transmission in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, and alter the expression of various genes and proteins involved in synaptic plasticity and neuronal survival. This compound has also been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the AMPA receptor, which allows for precise modulation of synaptic transmission without affecting other neurotransmitter systems. This compound is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has significant potential for further research and development in the field of neuroscience. Some possible future directions include:
1. Development of new this compound derivatives with improved pharmacological properties, such as increased solubility and lower toxicity.
2. Investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder.
3. Study of the mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
4. Exploration of the role of AMPA receptors in synaptic plasticity and learning and memory, using this compound as a tool to modulate receptor activity.
5. Development of new drugs targeting the AMPA receptor based on the structure and pharmacology of this compound.
Méthodes De Synthèse
The synthesis of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline involves a multi-step process that starts with the reaction of 2-bromo-1-nitrobenzene with N-phenylethyl-1-pyrrolidinecarboxamide to form 8-nitro-5-phenylethylisoquinoline. This intermediate is then treated with lithium diisopropylamide and 2-bromoethylamine hydrobromide to produce this compound in high yield and purity.
Applications De Recherche Scientifique
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to modulate synaptic transmission, enhance long-term potentiation, and improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and drug addiction. This compound has also been used to study the mechanisms of epileptogenesis and to develop new anticonvulsant drugs.
Propriétés
IUPAC Name |
8-nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-24(26)21-11-10-20(18-12-13-22-15-19(18)21)23-14-4-7-17(23)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-13,15,17H,4,7-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXYKJQRZDYBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)

![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)

![2-pyridin-3-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551355.png)
![2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7551371.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7551375.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
